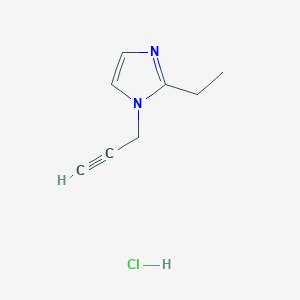
2-ethyl-1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride
Vue d'ensemble
Description
2-Ethyl-1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride, also known as 2EIH, is a synthetic compound that has been widely studied for its various applications in the scientific field. 2EIH is an important chemical used in the synthesis of various drugs and other compounds. In addition, it is also used in the manufacture of polymers, plastics, and other materials. 2EIH has a variety of uses in the laboratory, such as in the synthesis of drugs, the study of biochemical and physiological effects, and the development of new materials.
Applications De Recherche Scientifique
Imidazole Derivatives in Medical Research
2-ethyl-1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride belongs to the imidazole family, a class of compounds with significant implications in medical research. These compounds are versatile and have been studied for various therapeutic uses.
Fungicide and Antimycotic Applications :
- Prochloraz is an imidazole fungicide utilized in agriculture, demonstrating the chemical versatility of imidazole compounds (Chen et al., 2013).
- Sertaconazole , another imidazole derivative, has been used effectively in treating skin conditions like Pityriasis versicolor, showcasing the antifungal potential of imidazoles (Nasarre et al., 1992).
Dermatological Research :
- Imidazole compounds have been noted for their role in allergic contact dermatitis. For instance, neticonazole , a vinyl imidazole derivative, is a relatively new antifungal drug, and its implications in contact allergy were studied to understand cross-reactivity among imidazoles (Hata et al., 1997).
Metabolic and Microbial Interaction Studies :
- Imidazole propionate, a microbially produced histidine-derived metabolite, was found in higher concentrations in individuals with type 2 diabetes. Its production and interaction with the host's metabolism have been a subject of research, indicating the broad scope of imidazole-related studies in understanding metabolic diseases (Koh et al., 2018).
Toxicology and Safety Studies :
- The toxicological profile of various imidazole compounds, such as imidacloprid , has been a crucial area of research, contributing to our understanding of the safety and environmental impact of these chemicals (Shadnia & Moghaddam, 2008).
Propriétés
IUPAC Name |
2-ethyl-1-prop-2-ynylimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.ClH/c1-3-6-10-7-5-9-8(10)4-2;/h1,5,7H,4,6H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMWHAFSQBRWIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC#C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



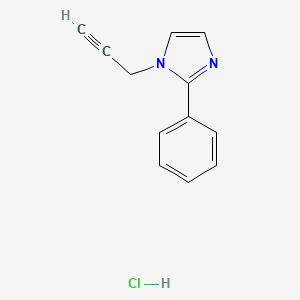
![6-[4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]pyridine-3-carboxylic acid](/img/structure/B1522843.png)

![2-[Hexyl(methyl)amino]acetic acid hydrochloride](/img/structure/B1522846.png)
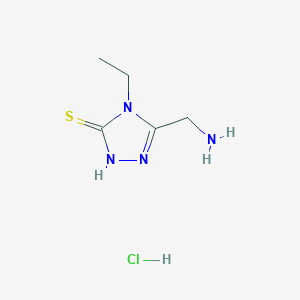
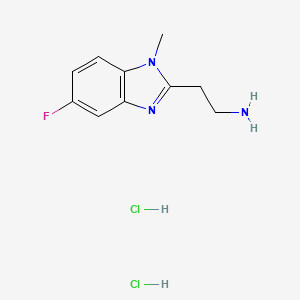
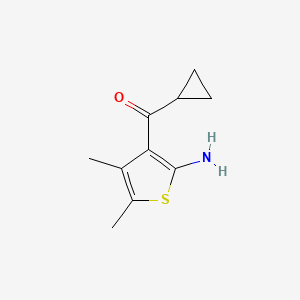
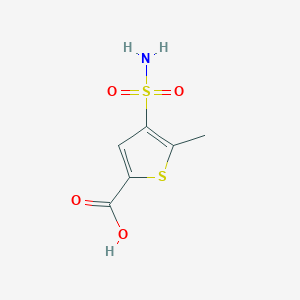

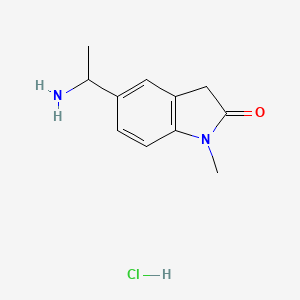



![2-{3-[(2-Methylphenyl)methoxy]phenyl}acetic acid](/img/structure/B1522865.png)